An In-depth Technical Guide to the Chemical Properties of Tetragalacturonic Acid
An In-depth Technical Guide to the Chemical Properties of Tetragalacturonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetragalacturonic acid, an oligosaccharide derived from the partial hydrolysis of pectin, is a molecule of significant interest in various scientific fields, including plant biology, immunology, and drug development. Comprising four α-1,4-linked D-galacturonic acid units, its chemical properties are fundamental to its biological activity and potential applications. This technical guide provides a comprehensive overview of the core chemical properties of tetragalacturonic acid, complete with quantitative data, detailed experimental methodologies, and a visualization of its role in plant signaling pathways.
Core Chemical Properties
The fundamental chemical and physical properties of tetragalacturonic acid are summarized in the table below, providing a quantitative overview for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₃₄O₂₅ | [1] |
| Molecular Weight | 722.5 g/mol | [1] |
| CAS Number | 24008-75-1 | [1] |
| Appearance | White to off-white powder/solid | [2][3] |
| Purity | > 90% | [2] |
| Melting Point | >132°C (decomposes) | |
| Solubility | Slightly soluble in aqueous solutions, very slightly soluble in methanol. Insoluble in most organic solvents. | [4] |
| pKa (estimated) | ~3.7 (based on polygalacturonic acid) | [5] |
| Stability | Stable for > 6 months when stored at -10°C.[2] Hygroscopic. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines key experimental protocols for the characterization of tetragalacturonic acid.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state and, consequently, the biological activity of acidic molecules like tetragalacturonic acid. A common and precise method for its determination is potentiometric titration.
Principle: A solution of the acidic compound is titrated with a strong base of known concentration. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which half of the acidic functional groups are deprotonated.
Methodology:
-
Preparation of the Sample Solution:
-
Accurately weigh a sample of tetragalacturonic acid and dissolve it in deionized, CO₂-free water to a known concentration (e.g., 1-10 mM).
-
The ionic strength of the solution should be kept constant by adding a neutral salt like KCl (e.g., 0.1 M).
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Place the sample solution in a thermostatted vessel and stir continuously.
-
Use a calibrated micro-burette to add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
-
Data Collection:
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration past the expected equivalence point.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added.
-
The pKa can be determined from the pH at the half-equivalence point. More accurately, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant; the peak of this curve corresponds to the equivalence point. The pKa is the pH at half this volume.
-
Analysis by High-Performance Anion-Exchange Chromatography (HPAEC)
HPAEC is a powerful technique for the separation and quantification of carbohydrates, including oligosaccharides like tetragalacturonic acid.
Principle: At high pH, the hydroxyl groups of carbohydrates are partially ionized, allowing them to be separated by anion-exchange chromatography. The separated analytes are then detected with high sensitivity using pulsed amperometric detection (PAD).
Methodology:
-
Sample Preparation:
-
Dissolve the tetragalacturonic acid sample in high-purity water to a concentration suitable for the detector's linear range.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic System:
-
An HPAEC system equipped with a high-pH anion-exchange column (e.g., Dionex CarboPac series) and a pulsed amperometric detector with a gold working electrode.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of sodium acetate in sodium hydroxide is typically used. For example, a gradient from 100 mM NaOH to 1 M sodium acetate in 100 mM NaOH over 30 minutes.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
-
Detection: Pulsed amperometric detection (PAD) using a standard carbohydrate waveform.
-
-
Quantification:
-
Inject a series of known concentrations of a tetragalacturonic acid standard to generate a calibration curve.
-
The concentration of tetragalacturonic acid in the sample can be determined by comparing its peak area to the calibration curve.
-
Biological Activity and Signaling
Oligogalacturonides, including tetragalacturonic acid, are known to act as damage-associated molecular patterns (DAMPs) in plants, triggering immune responses. One well-documented signaling pathway is the induction of proteinase inhibitors upon wounding or herbivory.
Caption: Signaling pathway for the induction of proteinase inhibitors by oligogalacturonides.
This pathway illustrates how physical damage to a plant leads to the enzymatic breakdown of pectin in the cell wall, releasing oligogalacturonides such as tetragalacturonic acid. These molecules are then recognized by cell surface receptors, initiating a signaling cascade that results in the expression of genes encoding proteinase inhibitors, a key defense mechanism against herbivores.[6]
Conclusion
Tetragalacturonic acid possesses a unique set of chemical properties that underpin its biological functions. This guide provides a foundational understanding for researchers and professionals working with this important oligosaccharide. The presented data and protocols offer a starting point for further investigation and application in diverse areas of scientific research and development.
References
- 1. alpha-D-GalpA-(1->4)-alpha-D-GalpA-(1->4)-alpha-D-GalpA-(1->4)-alpha-D-GalpA | C24H34O25 | CID 5459352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetragalacturonic acid Oligosaccharide | Megazyme [megazyme.com]
- 3. Polygalacturonic Acid ultrapure Polysaccharides | Megazyme [megazyme.com]
- 4. Chemical modification of pectin and polygalacturonic acid: A critical review :: BioResources [bioresources.cnr.ncsu.edu]
- 5. Solution properties of polygalacturonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oligouronide signaling of proteinase inhibitor genes in plants: structure-activity relationships of Di- and trigalacturonic acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
